molecular formula C13H10N4O2 B3073566 7-(3-Aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1018052-69-1

7-(3-Aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B3073566
CAS No.: 1018052-69-1
M. Wt: 254.24 g/mol
InChI Key: YHGGHPIVMAMPSE-UHFFFAOYSA-N
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Description

7-(3-Aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that contains both pyrazole and pyrimidine rings. This compound is known for its significant role in medicinal chemistry due to its potential therapeutic properties. The molecular formula of this compound is C13H10N4O2, and it has a molecular weight of 254.24 g/mol .

Mechanism of Action

Target of Action

The primary target of 7-(3-Aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound’s ability to bind to the active site of CDK2, preventing it from interacting with its natural substrates . The exact nature of this interaction and the resulting changes in the structure and function of CDK2 are still under investigation.

Biochemical Pathways

By inhibiting CDK2, the compound affects the cell cycle, specifically the transition from the G1 phase to the S phase . This results in the inhibition of cell proliferation, particularly in cancer cells . The downstream effects of this include a reduction in tumor growth and potentially, tumor shrinkage .

Result of Action

The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression . It also induces apoptosis within cells . These effects result in the inhibition of cell growth and proliferation, particularly in cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has been identified as a strategic compound for optical applications due to its tunable photophysical properties . Electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors . These intensities remain low with electron-withdrawing groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for industrial production.

Chemical Reactions Analysis

Types of Reactions

7-(3-Aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(3-Aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-Aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid stands out due to its unique combination of pyrazole and pyrimidine rings, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research.

Properties

IUPAC Name

7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c14-9-3-1-2-8(6-9)11-4-5-15-12-7-10(13(18)19)16-17(11)12/h1-7H,14H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGGHPIVMAMPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=NC3=CC(=NN23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(3-Aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 2
7-(3-Aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 3
7-(3-Aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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7-(3-Aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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7-(3-Aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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7-(3-Aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

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